methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate is a complex organic compound characterized by its unique molecular structure. This compound is part of the broader class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context in which the interaction occurs.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context of the biological system.
Pharmacokinetics
It is known that indole derivatives, in general, have diverse pharmacokinetic properties . The impact of these properties on the bioavailability of the compound would depend on a variety of factors, including the specific chemical structure of the compound, the route of administration, and the biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have a wide range of potential effects at the molecular and cellular level.
Action Environment
It is known that the biological activity of indole derivatives can be influenced by a variety of factors, including the specific biological context, the presence of other compounds, and the physical and chemical conditions of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the reaction of 2,3-dihydro-1H-inden-1-one with a suitable hydroxylating agent to introduce the hydroxyl group at the 1-position. Subsequent steps may include the formation of the carbamoyl group and esterification to produce the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques. These methods ensure high yield and purity, making the compound suitable for various applications. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding assays.
Medicine: This compound has been investigated for its medicinal properties, including its potential use as an anti-inflammatory or antioxidant agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and advanced materials.
Comparison with Similar Compounds
Indomethacin: A well-known anti-inflammatory drug with a similar indole structure.
Ibuprofen: Another anti-inflammatory agent, though structurally different, it shares some pharmacological properties.
Naproxen: Similar to ibuprofen, used for pain relief and inflammation.
Uniqueness: Methyl 4-(((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)carbamoyl)benzoate stands out due to its specific structural features, such as the hydroxylated indenyl core and the carbamoyl group. These features contribute to its unique chemical and biological properties, distinguishing it from other compounds in its class.
Properties
IUPAC Name |
methyl 4-[(1-hydroxy-2,3-dihydroinden-1-yl)methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-24-18(22)15-8-6-14(7-9-15)17(21)20-12-19(23)11-10-13-4-2-3-5-16(13)19/h2-9,23H,10-12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDWMCNRSIERZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.